(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
CAS No.: 173212-86-7
Cat. No.: VC0557451
Molecular Formula: C20H21NO5
Molecular Weight: 355,39 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173212-86-7 |
|---|---|
| Molecular Formula | C20H21NO5 |
| Molecular Weight | 355,39 g/mole |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid |
| Standard InChI | InChI=1S/C20H21NO5/c1-25-11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 |
| Standard InChI Key | JBIRUWVMQYLPPX-SFHVURJKSA-N |
| SMILES | COCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | COCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
The Fmoc Group: A Key Structural Component
Chemical Properties of the Fmoc Group
The Fmoc group possesses several advantageous chemical properties that have contributed to its widespread adoption in peptide chemistry. Its remarkable base lability, particularly to secondary amines like piperidine and piperazine, results from activation of the ring proton β to the urethane oxygen through participation in a potential cyclopentadienide system . This deprotection mechanism likely follows an E1cb elimination pathway.
Key properties of the Fmoc group include:
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Ease of preparation of Fmoc-amino acids with high yields
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Crystalline nature of Fmoc-protected compounds
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Stability when stored in cold, dry conditions
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Good solubility in common peptide synthesis solvents like DMF
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Complete stability to trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid
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Strong UV absorbance (λmax 266 nm in DMF) useful for monitoring reactions
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Rapid cleavage by secondary amines, with slower reactions with tertiary amines
The deprotection mechanism involves abstraction of the acidic proton at the 9-position of the fluorene ring, followed by β-elimination to produce a reactive dibenzofulvene (DBF) intermediate. This DBF can be sequestered by excess amine cleavage reagent to form stable adducts . The Fmoc component in our target compound would be expected to exhibit these same fundamental chemical characteristics.
Synthesis and Preparation
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | ~3.1 mL | ~15.4 mL | ~30.7 mL |
| 5 mM | ~0.6 mL | ~3.1 mL | ~6.1 mL |
| 10 mM | ~0.3 mL | ~1.5 mL | ~3.1 mL |
*Based on typical values for related Fmoc-protected amino acids; exact values would depend on the precise molecular weight of the compound .
Applications in Research
Role in Peptide Synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid serves as a specialized building block in peptide synthesis, particularly where modified amino acid residues are required. The Fmoc protection strategy that this compound utilizes has become a cornerstone of modern peptide synthesis due to its compatibility with solid-phase methods and orthogonal protection schemes .
The incorporation of the methoxy group at the 4-position of the butanoic acid chain introduces distinctive properties to peptides containing this residue. These properties may include:
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Altered hydrogen bonding capabilities
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Modified hydrophilicity/hydrophobicity balance
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Potential for additional interactions with receptors or enzymes
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Changed conformational preferences in the resulting peptides
In peptide synthesis applications, this compound would be incorporated using standard Fmoc-based coupling protocols. After coupling, the Fmoc group would be removed using typical deprotection conditions such as 20% piperidine in DMF, allowing for the sequential addition of the next amino acid in the peptide chain .
Physicochemical Characteristics
Solubility and Solution Properties
The solubility profile of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid would likely be influenced by both the Fmoc group and the methoxy substituent. Fmoc-protected amino acids are generally freely soluble in solvents typically employed for chemical peptide synthesis such as N,N-dimethylformamide (DMF) .
The Fmoc group contributes significant hydrophobicity to the molecule , while the methoxy group likely enhances solubility in polar organic solvents compared to unsubstituted variants. When preparing solutions, it may be beneficial to consider the following factors:
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DMF or NMP would likely be suitable primary solvents
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For difficult dissolution cases, gentle heating to 37°C followed by sonication may improve solubility
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The compound may exhibit limited water solubility due to the hydrophobic Fmoc group
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DMSO could serve as an alternative solvent for certain applications
The UV-visible spectroscopic properties would include strong absorbance in the ultraviolet region attributable to the fluorenyl group (λmax approximately 266 nm in DMF) , which could be useful for monitoring reactions involving this compound.
Deprotection Mechanisms
Base-Mediated Deprotection
The Fmoc group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid can be removed through base-mediated deprotection, following the same mechanisms established for other Fmoc-protected compounds. This deprotection occurs via an E1cb elimination mechanism triggered by bases, particularly secondary amines .
The deprotection process involves:
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Abstraction of the acidic proton at the 9-position of the fluorene ring by a base
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Formation of a carbanion intermediate
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β-elimination to generate dibenzofulvene (DBF) and carbon dioxide
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Release of the free amino group
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Scavenging of the reactive DBF by excess amine to form stable adducts
The rate of Fmoc deprotection varies significantly with different bases. Secondary amines like piperidine and piperazine are particularly effective, with deprotection occurring rapidly. For instance, in solution experiments using Fmoc-Val, the cleavage rate half-life (t1/2) was measured as approximately 6 seconds in 20% piperidine in DMF . The standard deprotection conditions of 20% (v/v) piperidine in DMF has been widely adopted for Fmoc removal in solid-phase peptide synthesis.
Alternative Deprotection Methods
Several alternative methods for Fmoc deprotection have been developed that might be applicable to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid:
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Tetrabutylammonium fluoride (TBAF) in DMF can rapidly remove the Fmoc group, although this method is best suited to continuous-flow synthesis as TBAF cannot sequester the liberated DBF .
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The non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 2% concentration in DMF efficiently removes the Fmoc group. This approach may reduce base-induced racemization compared to piperidine . For conventional batch synthesis, DBU is typically used in combination with 5% piperidine to quench the liberated DBF.
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A combination of 5% piperazine with 2% DBU in DMF has been shown to provide superior Fmoc deprotection . The addition of 1% formic acid to this mixture can prevent aspartimide formation, which is a common side reaction during base-mediated deprotection.
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Sodium azide in DMF has been demonstrated to cleanly remove the Fmoc group without causing aspartimide formation or racemization, although elevated temperatures and long reaction times are required .
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Triethylamine combined with an imidazolium-based ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]) represents another alternative deprotection method .
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